N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine
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Overview
Description
N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an aminophenyl group, an ethyl group, and a methyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under controlled conditions.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced via nucleophilic substitution reactions, where an appropriate aminophenyl halide reacts with the pyrimidine ring.
Ethylation and Methylation: The ethyl and methyl groups are introduced through alkylation reactions using ethylating and methylating agents, respectively.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group, where nucleophiles replace the amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the amino group.
Scientific Research Applications
N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound shares the aminophenyl group but differs in the core structure and functional groups.
4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having an aminophenyl group but with different substituents and core structure.
Uniqueness
N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N4-(4-Aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine derivative class. Its unique structure and functional groups suggest significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity , particularly against Plasmodium falciparum, the malaria-causing parasite. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies .
The mechanism of action involves interaction with various biological targets, including enzymes involved in nucleic acid metabolism. These interactions may inhibit critical pathways in pathogens or cancer cells, leading to reduced viability or proliferation .
Study 1: Antiparasitic Activity
A study demonstrated that derivatives of pyrimidine compounds, including this compound, showed significant activity against Plasmodium falciparum. The findings indicated that the compound could serve as a lead for developing new antimalarial drugs .
Study 2: Antimicrobial and Antibiofilm Properties
In another investigation focusing on similar compounds, it was found that derivatives of aminophenylpyrimidines exhibited antimicrobial and antibiofilm activities. These results suggest that structural modifications can enhance biological efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other structurally related compounds is essential:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
N2,N4-diphenylpyrimidine-2,4-diamine | Two phenyl groups | Antiproliferative activity | Dual aromatic substitution increases stability |
6-Methyl-N4-(p-tolyl)pyrimidine-2,4-diamine | Methyl and tolyl substitutions | Moderate antibacterial activity | Less polar than the target compound |
N-(3-Aminophenyl)-N'-phenylurea | Urea linkage | Anticancer properties | Different functional group leading to varied activity profiles |
The unique combination of an ethyl group and multiple amino functionalities in this compound enhances its solubility and reactivity compared to these similar compounds .
Properties
IUPAC Name |
4-N-(4-aminophenyl)-2-N-ethyl-6-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-3-15-13-16-9(2)8-12(18-13)17-11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGUIUKBFRMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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